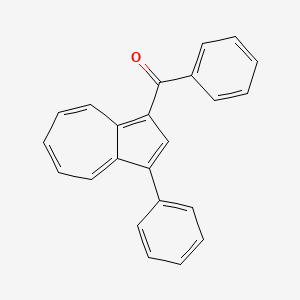![molecular formula C8H13N3O3 B15170099 N-[5-(Dimethoxymethyl)-1H-imidazol-2-yl]acetamide CAS No. 917919-47-2](/img/structure/B15170099.png)
N-[5-(Dimethoxymethyl)-1H-imidazol-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(Dimethoxymethyl)-1H-imidazol-2-yl]acetamide is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science . This particular compound is characterized by the presence of a dimethoxymethyl group and an acetamide group attached to the imidazole ring.
Métodos De Preparación
The synthesis of N-[5-(Dimethoxymethyl)-1H-imidazol-2-yl]acetamide typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
N-[5-(Dimethoxymethyl)-1H-imidazol-2-yl]acetamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Hydrolysis: Acidic or basic conditions can lead to the hydrolysis of the acetamide group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups.
Aplicaciones Científicas De Investigación
N-[5-(Dimethoxymethyl)-1H-imidazol-2-yl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of N-[5-(Dimethoxymethyl)-1H-imidazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
N-[5-(Dimethoxymethyl)-1H-imidazol-2-yl]acetamide can be compared with other imidazole derivatives such as:
N-1 phenyl substituted imidazoles: These compounds have different substitution patterns but share similar core structures.
Imidazole-2-carboxamide: Another imidazole derivative with distinct functional groups.
Imidazole-4,5-dicarboxylic acid: Known for its applications in coordination chemistry.
The uniqueness of this compound lies in its specific functional groups, which confer unique chemical and biological properties.
Propiedades
Número CAS |
917919-47-2 |
|---|---|
Fórmula molecular |
C8H13N3O3 |
Peso molecular |
199.21 g/mol |
Nombre IUPAC |
N-[5-(dimethoxymethyl)-1H-imidazol-2-yl]acetamide |
InChI |
InChI=1S/C8H13N3O3/c1-5(12)10-8-9-4-6(11-8)7(13-2)14-3/h4,7H,1-3H3,(H2,9,10,11,12) |
Clave InChI |
HEVCSBHLBMGXQF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=NC=C(N1)C(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



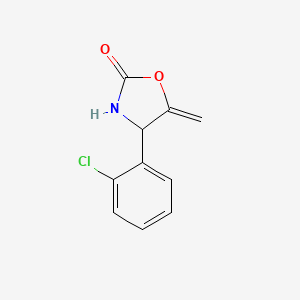

![(2-Benzo[1,3]dioxol-5-yl-phenyl)-(4-methoxyphenyl)-methanone](/img/structure/B15170032.png)


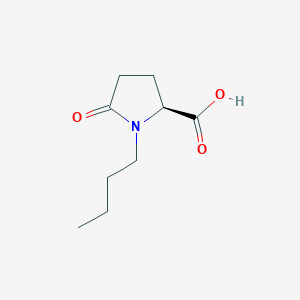
![7-Azido-1H-pyrazolo[3,4-C]pyridine](/img/structure/B15170056.png)
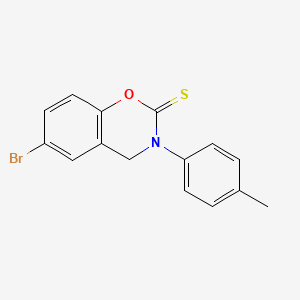
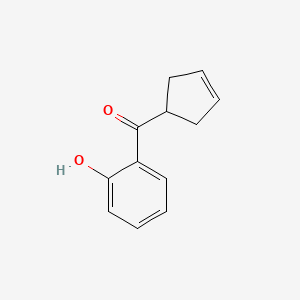

![4-[(2,5-Dimethylphenyl)methoxy]-1-(methanesulfonyl)piperidine](/img/structure/B15170082.png)
![Propanamide, 2-(acetylamino)-N,N-diethyl-3-[(1-methylethyl)thio]-](/img/structure/B15170085.png)
